2-chloro-N-(3-formylphenyl)benzamide
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Overview
Description
2-chloro-N-(3-formylphenyl)benzamide is an organic compound with the molecular formula C14H10ClNO2 and a molecular weight of 259.69 g/mol . It is characterized by the presence of a chloro group at the second position of the benzamide ring and a formyl group attached to the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-formylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-aminobenzaldehyde. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-formylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-chloro-N-(3-carboxyphenyl)benzamide.
Reduction: 2-chloro-N-(3-hydroxyphenyl)benzamide.
Substitution: 2-amino-N-(3-formylphenyl)benzamide or 2-thio-N-(3-formylphenyl)benzamide.
Scientific Research Applications
2-chloro-N-(3-formylphenyl)benzamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-formylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,3-dimethylphenyl)benzamide
- 2-chloro-N-(4-formylphenyl)benzamide
- 2-chloro-N-(3-methylphenyl)benzamide
Uniqueness
2-chloro-N-(3-formylphenyl)benzamide is unique due to the presence of both a chloro and a formyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-chloro-N-(3-formylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-13-7-2-1-6-12(13)14(18)16-11-5-3-4-10(8-11)9-17/h1-9H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKQNQAYVNFMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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